molecular formula C20H30N2O3 B2957698 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate CAS No. 1210770-10-7

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate

カタログ番号 B2957698
CAS番号: 1210770-10-7
分子量: 346.471
InChIキー: PYHNIYYQNYZNLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate, also known as Memantine, is a medication that is used to treat moderate to severe Alzheimer's disease. It is a non-competitive NMDA receptor antagonist that works by regulating the glutamate neurotransmitter in the brain. Memantine was first synthesized in the 1960s, and its effectiveness in treating Alzheimer's disease was discovered in the 1990s. Since then, it has been approved by the FDA and is widely used in the treatment of Alzheimer's disease.

作用機序

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate works by regulating the glutamate neurotransmitter in the brain. Glutamate is an excitatory neurotransmitter that is involved in learning and memory. However, excessive glutamate activity can lead to neuronal damage and cell death. 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate blocks the NMDA receptor, which is responsible for the excessive glutamate activity. This helps to reduce the excitotoxicity in the brain and prevent neuronal damage.
Biochemical and Physiological Effects:
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate has several biochemical and physiological effects. It has been shown to improve cognitive function, reduce the severity of symptoms, and slow the progression of Alzheimer's disease. It has also been shown to improve motor function in patients with Parkinson's disease and reduce the severity of symptoms in patients with Huntington's disease. Additionally, 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate has been shown to reduce the symptoms of depression and anxiety disorders.

実験室実験の利点と制限

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate has several advantages for lab experiments. It is a well-studied compound that has been extensively tested for its effectiveness in treating Alzheimer's disease. It is also readily available and relatively inexpensive. However, there are some limitations to using 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate in lab experiments. It has a narrow therapeutic window, which means that the dosage must be carefully controlled to avoid toxicity. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

将来の方向性

There are several future directions for research on 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate. One area of research is to investigate its potential in treating other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another area of research is to investigate its potential in treating depression and anxiety disorders. Additionally, research could be conducted to better understand its mechanism of action and to develop more effective dosing strategies. Finally, research could be conducted to investigate the long-term effects of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate on cognitive function and quality of life in patients with Alzheimer's disease.

合成法

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate is synthesized from 1-amino-adamantane, which is reacted with ethyl chloroformate to produce 1-(adamantan-1-yl) carbamoyl ethyl chloroformate. This compound is then reacted with 1-cyano-1,2-dimethylpropene to produce 1-[(1-cyano-1,2-dimethylpropyl) carbamoyl] ethyl adamantane-1-carboxylate, which is the final product.

科学的研究の応用

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate has been extensively studied for its effectiveness in treating Alzheimer's disease. Several clinical trials have shown that it can improve cognitive function and reduce the severity of symptoms in patients with moderate to severe Alzheimer's disease. It has also been studied for its potential in treating other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate has been studied for its potential in treating depression and anxiety disorders.

特性

IUPAC Name

[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] adamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-12(2)19(4,11-21)22-17(23)13(3)25-18(24)20-8-14-5-15(9-20)7-16(6-14)10-20/h12-16H,5-10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHNIYYQNYZNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。